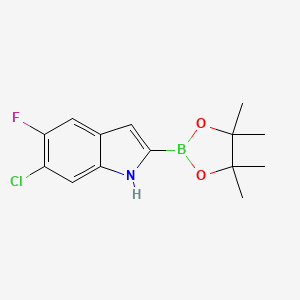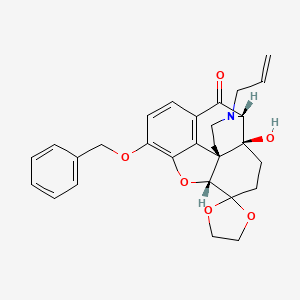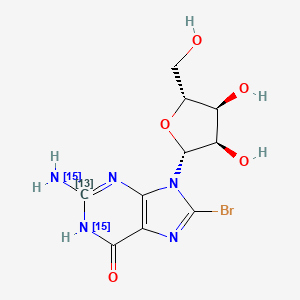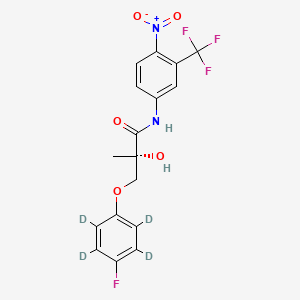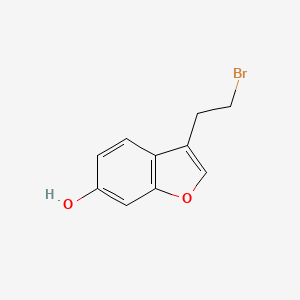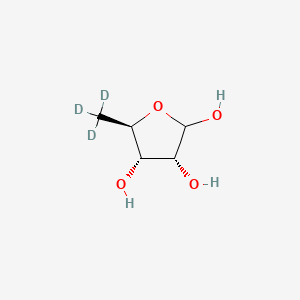
5-Deoxy-D-ribose-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxy-D-ribose-d3 is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a derivative of D-ribose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Deoxy-D-ribose-d3 typically involves several steps starting from D-ribose. One common method includes the following steps :
Acetonide Protection: D-ribose is protected using acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Reduction: The protected ribose is then reduced using potassium borohydride.
Hydrolysis: The reduced product is hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose.
Acetylation: Finally, acetylation is performed to obtain 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods focus on reducing production costs and increasing yield while maintaining product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Deoxy-D-ribose-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can replace the hydrogen atom at the fifth carbon with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include acids, alcohols, and substituted derivatives, which can be used in further chemical synthesis and pharmaceutical applications .
Applications De Recherche Scientifique
5-Deoxy-D-ribose-d3 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Deoxy-D-ribose-d3 involves its interaction with specific enzymes and metabolic pathways. For example, it can act as a substrate for deoxyribose-phosphate aldolase, which catalyzes the formation of D-glyceraldehyde 3-phosphate and acetaldehyde . This enzyme-mediated reaction is crucial for various biochemical processes, including nucleotide metabolism and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-ribose: Another deoxypentose sugar that lacks an oxygen atom at the second carbon position.
D-Ribose: The parent compound of 5-Deoxy-D-ribose-d3, which has hydroxyl groups at all carbon positions.
Uniqueness
This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
137.15 g/mol |
Nom IUPAC |
(3R,4S,5R)-5-(trideuteriomethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1/i1D3 |
Clé InChI |
MKMRBXQLEMYZOY-KXZMHAHXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H]1[C@H]([C@H](C(O1)O)O)O |
SMILES canonique |
CC1C(C(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


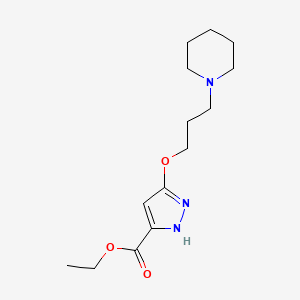
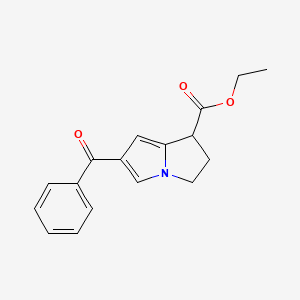

![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
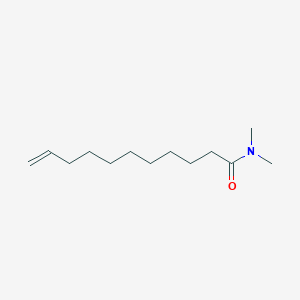
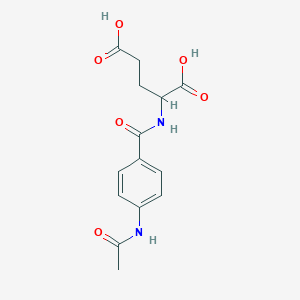
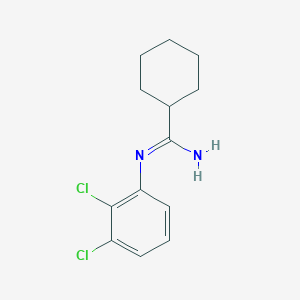
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
